Clidinium Bromide

Muscarinic Receptor Radioligand Binding Ki Affinity

Clidinium Bromide is the optimal GI-selective muscarinic antagonist for research and formulation. With Ki=3 nM in colonic enterocytes, it provides equivalent gastric emptying delay to propantheline 15 mg without marked xerostomia, making it ideal for chronic IBS/dyspepsia models. Meets USP purity 99.0-100.5%. Essential for Librax generic development, stability studies, and radioligand binding calibration. High melting point (240-241°C) ensures robust QC. Order high-purity reference standard now.

Molecular Formula C22H26BrNO3
Molecular Weight 432.3 g/mol
CAS No. 3485-62-9
Cat. No. B1669175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClidinium Bromide
CAS3485-62-9
SynonymsClidinium Bromide;  Quarzan;  Clidinii bromidum;  Bromuro de clidinio;  clidinium iodide;  clidinium iodide, (+-)-isomer;  clidinium iodide, 11C-labeled;  clidinium iodide, 3H-labeled;  clidinium, 1-(methyl-11C)-labeled;  clidinium, 11C-labeled;  clidinium, 3H-labeled;  N-methyl quinuclidinyl benzilate; 
Molecular FormulaC22H26BrNO3
Molecular Weight432.3 g/mol
Structural Identifiers
SMILESC[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-]
InChIInChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1
InChIKeyGKEGFOKQMZHVOW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clidinium Bromide (CAS 3485-62-9): Quaternary Ammonium Antimuscarinic for Gastrointestinal Research & Therapeutic Applications


Clidinium Bromide (CAS 3485-62-9) is a synthetic quaternary ammonium muscarinic acetylcholine receptor (mAChR) antagonist [1]. It functions as a peripherally restricted anticholinergic agent that competitively inhibits acetylcholine at postganglionic parasympathetic neuroeffector sites [2]. The compound is distinguished by its gastrointestinal selectivity and is clinically employed—often in fixed-dose combination with chlordiazepoxide as Librax®—for the symptomatic management of peptic ulcer disease, irritable bowel syndrome (IBS), and acute enterocolitis [3].

Why In-Class Anticholinergic Substitution Without Clidinium Bromide Fails: Quantitative Evidence of Divergent Receptor Affinity and Functional Selectivity


Although clidinium bromide, dicyclomine, propantheline, and glycopyrrolate are all classified as muscarinic antagonists, substitution among these quaternary amines is pharmacologically unsound due to significant divergence in receptor binding affinity, functional tissue selectivity, and side-effect profiles [1]. Direct comparative studies demonstrate that clidinium bromide exhibits a unique balance of high nanomolar affinity for gastrointestinal mAChRs and a favorable therapeutic index that minimizes anticholinergic burden in non-target tissues, such as salivary glands, relative to equipotent doses of propantheline .

Quantitative Differentiation of Clidinium Bromide (CAS 3485-62-9): Head-to-Head Binding, Functional, and Quality Evidence Against Comparators


Receptor Binding Affinity (Ki): Clidinium Bromide vs. Dicyclomine, Atropine, and Glycopyrrolate

Clidinium bromide demonstrates a high binding affinity for gastrointestinal muscarinic receptors (Ki = 3 nM) against [3H]quinuclidinyl benzilate (QNB) in rat colonic enterocytes . This affinity is quantitatively comparable to atropine (Ki = 3.5 ± 0.3 nM) and slightly higher than the M1 affinity of dicyclomine (Ki = 5.1 nM) , while distinct from the sub-nanomolar potency of glycopyrrolate (Ki range 0.5–3.6 nM) [1].

Muscarinic Receptor Radioligand Binding Ki Affinity Gastrointestinal Pharmacology

Functional Selectivity In Vivo: Differential Suppression of Gastric Emptying vs. Salivary Secretion vs. Propantheline

In a controlled human crossover study, oral clidinium bromide (5 mg) delayed gastric emptying of a radiolabeled liquid meal to an extent equivalent to a 15 mg dose of propantheline bromide [1]. Critically, while propantheline induced a marked suppression of salivary secretion, clidinium bromide achieved comparable gastric pharmacodynamics *without* significant xerostomic side effects [1][2].

Gastric Emptying Salivary Secretion In Vivo Pharmacology Therapeutic Index

Pharmaceutical Purity Standards: USP Monograph Specifications for Research-Grade Consistency

According to the United States Pharmacopeia (USP) monograph, Clidinium Bromide (CAS 3485-62-9) is required to contain not less than 99.0% and not more than 100.5% of C22H26BrNO3, calculated on the dried basis [1]. This high purity threshold is validated by specific identification tests (IR absorption, picrate melting point 184–189°C) and stringent limits on related compounds, loss on drying (≤0.5%), and residue on ignition (≤0.1%) [1].

Analytical Chemistry Quality Control USP Monograph Purity Assay

Clinical Differentiation: The Chlordiazepoxide-Clidinium Bromide Fixed-Dose Combination (Librax®) Paradigm

Clidinium bromide is uniquely distinguished in the anticholinergic class by its established, FDA-approved fixed-dose combination with chlordiazepoxide (Librax®) [1]. Clinical trials demonstrate that the combination targets both the somatic (GI smooth muscle spasm) and emotional (anxiety) components of functional gastrointestinal disorders [2]. A double-blind, placebo-controlled crossover study (n=42) confirmed the efficacy of this specific combination in functional GI disorders, an indication for which clidinium bromide alone is rarely used and for which no other quaternary amine combination has comparable regulatory pedigree [3].

Fixed-Dose Combination Irritable Bowel Syndrome Clinical Trial Adjunctive Therapy

Synthetic Identity and Physical Characterization: Confirmation of Molecular Structure and Purity

Clidinium bromide is synthesized via esterification of 3-hydroxyquinuclidine with benzilic acid chloride, followed by quaternization with methyl bromide [1]. The final product is obtained as a white crystalline solid with a sharp melting point of 240–241°C [2]. This synthetic route and physical constant differentiate it from structurally distinct quaternary amines such as dicyclomine (bicyclohexyl derivative, m.p. ~164–166°C) and propantheline (xanthene derivative, m.p. ~156–162°C), providing unambiguous identity confirmation in analytical and procurement workflows [3].

Organic Synthesis Characterization Melting Point Structural Confirmation

Optimal Research and Industrial Application Scenarios for Clidinium Bromide (CAS 3485-62-9) Based on Quantitative Evidence


Gastrointestinal Motility and In Vivo Spasmolysis Studies Requiring Functional Selectivity

Based on the direct head-to-head evidence demonstrating equivalent gastric emptying delay to propantheline 15 mg without marked xerostomia [1], clidinium bromide is the optimal selection for in vivo gastrointestinal pharmacology studies where minimizing off-target salivary or central anticholinergic effects is required. This is particularly relevant for chronic dosing models of irritable bowel syndrome (IBS) or functional dyspepsia in rodents or larger mammals.

Development and Quality Control of Fixed-Dose Combination Products (e.g., Librax® Generics)

Given the regulatory pedigree of the clidinium bromide-chlordiazepoxide combination [2], procurement of high-purity clidinium bromide (meeting USP specifications of 99.0–100.5% purity) [3] is essential for formulation scientists developing generic versions of Librax® or conducting stability studies on combination products. The unique synthetic identity and high melting point provide robust analytical markers for quality control [4].

Receptor Binding and Competition Assays in Gastrointestinal Tissue Preparations

With a characterized Ki of 3 nM in rat colonic enterocytes , clidinium bromide serves as a critical reference standard in radioligand binding assays (e.g., using [3H]QNB) to define non-specific binding or to calibrate competitive displacement curves when screening novel muscarinic antagonists targeting GI smooth muscle. Its intermediate affinity profile (compared to glycopyrrolate and dicyclomine) makes it a valuable comparator for establishing structure-activity relationships (SAR) in medicinal chemistry programs.

Analytical Method Development and Reference Standard Procurement

The well-defined physical properties—specifically the high melting point of 240–241°C [5] and characteristic IR spectrum as referenced in the USP monograph [3]—position clidinium bromide as a reliable reference standard for HPLC, GC, or IR method development and validation. Its structural uniqueness among quaternary ammonium anticholinergics reduces the risk of co-elution or interference in complex mixture analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clidinium Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.